Tetraethyl dodeca-3,9-diyne-6,6,7,7-tetracarboxylate
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Overview
Description
Tetraethyl dodeca-3,9-diyne-6,6,7,7-tetracarboxylate is a chemical compound known for its unique structure and properties. It is a tetraester derivative of dodecadiyne, characterized by the presence of four ester groups attached to a dodecadiyne backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetraethyl dodeca-3,9-diyne-6,6,7,7-tetracarboxylate typically involves the esterification of dodecadiyne-6,6,7,7-tetracarboxylic acid with ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Tetraethyl dodeca-3,9-diyne-6,6,7,7-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include dodecadiyne-6,6,7,7-tetracarboxylic acid, dodecadiyne-6,6,7,7-tetraol, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
Tetraethyl dodeca-3,9-diyne-6,6,7,7-tetracarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for bioactive compounds.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of tetraethyl dodeca-3,9-diyne-6,6,7,7-tetracarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes or receptors in biological systems. The diyne backbone may also participate in cycloaddition reactions, leading to the formation of bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
3,9-Dodecadiyne: A simpler diyne compound without ester groups.
Dodecadiyne-6,6,7,7-tetracarboxylic acid: The parent acid of tetraethyl dodeca-3,9-diyne-6,6,7,7-tetracarboxylate.
Tetraethyl dodeca-3,9-diyne-5,5,6,6-tetracarboxylate: A structural isomer with ester groups at different positions.
Uniqueness
This compound is unique due to its specific ester group arrangement, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in materials science and medicinal chemistry .
Properties
CAS No. |
864846-99-1 |
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Molecular Formula |
C24H34O8 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
tetraethyl dodeca-3,9-diyne-5,5,6,6-tetracarboxylate |
InChI |
InChI=1S/C24H34O8/c1-7-13-15-17-23(19(25)29-9-3,20(26)30-10-4)24(18-16-14-8-2,21(27)31-11-5)22(28)32-12-6/h7-12,17-18H2,1-6H3 |
InChI Key |
RAKSXYZJNMNCDP-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCC(C(=O)OCC)(C(=O)OCC)C(CC#CCC)(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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